Jaspamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジャスパマイシンは、7-CN-7-C-イノとしても知られており、タンパク質キナーゼA(PKA)の強力な活性化剤です。この化合物は、海洋海綿ジャスピス・スプレンデンスから得られ、特に寄生虫学の分野で顕著な生物活性を示しています。 ジャスパマイシンは、トリパノソーマ・ブルセイ(原虫寄生虫)のPKAの調節部位に結合する能力で知られており、寄生虫病の研究に役立つ化合物です .

準備方法

合成経路および反応条件

ジャスパマイシンの合成には、海洋海綿ジャスピス・スプレンデンスから始まるいくつかの段階が含まれます。化合物は、さまざまなクロマトグラフィー技術を使用して抽出および精製されます。合成経路には通常、次の段階が含まれます。

抽出: 海洋海綿を採取し、溶媒抽出にかけ、粗抽出物を取得します。

精製: 粗抽出物をカラムクロマトグラフィーを使用して精製し、ジャスパマイシンを単離します。

特性評価: 精製された化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して特性評価されます。

工業的生産方法

ジャスパマイシンの工業的生産は、その複雑な構造と大規模合成に伴う課題のために、十分に文書化されていません。バイオテクノロジーと海洋天然物化学の進歩により、将来、より効率的な生産方法への道が開かれる可能性があります。

化学反応の分析

反応の種類

ジャスパマイシンは、さまざまな化学反応を起こし、以下を含む。

酸化: ジャスパマイシンは酸化されて、さまざまな誘導体を形成することができ、これらは異なる生物活性を示す可能性があります。

還元: 還元反応は、ジャスパマイシン中の官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、ジャスパマイシン分子に新しい官能基を導入し、新しい誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。

主要な生成物

これらの反応から生成される主要な生成物には、ジャスパマイシンのさまざまな誘導体が含まれ、それぞれが潜在的にユニークな生物活性を持ちます。これらの誘導体は、さらに治療の可能性について研究することができます。

科学研究への応用

ジャスパマイシンは、以下を含む幅広い科学研究への応用があります。

化学: ジャスパマイシンは、海洋天然物とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 寄生虫病に関連する生物学的経路と分子標的を調査するために使用されます。

医学: ジャスパマイシンは、特にトリパノソーマ・ブルセイに対する抗寄生虫剤としての可能性を示しています。

工業: 工業的用途は限られているものの、ジャスパマイシンの独自の特性により、医薬品研究開発に役立つ化合物となっています。

科学的研究の応用

Jaspamycin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying marine natural products and their chemical properties.

Biology: It is used to investigate the biological pathways and molecular targets involved in parasitic diseases.

Medicine: this compound has shown potential as an antiparasitic agent, particularly against Trypanosoma brucei.

Industry: While industrial applications are limited, this compound’s unique properties make it a valuable compound for research and development in pharmaceuticals.

作用機序

ジャスパマイシンは、トリパノソーマ・ブルセイのタンパク質キナーゼA(PKA)の調節部位に結合することによって効果を発揮します。この結合はPKAを活性化し、最終的に寄生虫の増殖を阻害する細胞イベントのカスケードを引き起こします。 関与する分子標的および経路には、PKAの調節サブユニットとさまざまな下流シグナル伝達分子が含まれます .

類似化合物との比較

類似化合物

ジョサマイシン: 細菌リボソームの50Sサブユニットに結合することにより、細菌タンパク質生合成を阻害する同様の作用機序を持つマクロライド系抗生物質.

ジャスパマイシンの独自性

ジャスパマイシンは、トリパノソーマ・ブルセイのPKAの調節部位への特異的な結合により、他の類似化合物とは異なります。その強力な抗寄生虫活性とPKAを調節する能力により、寄生虫病の研究に役立つ化合物となっています。

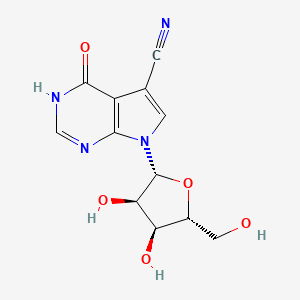

特性

IUPAC Name |

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDKFLFSBDYEDO-WOUKDFQISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2560649.png)

![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2560659.png)

![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)

![4-cyclopentanecarbonyl-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2560663.png)

![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2560665.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)

![3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2560669.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2560672.png)